3-Iodopropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

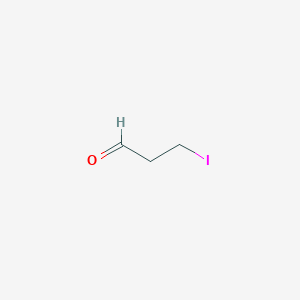

Structure

3D Structure

Properties

IUPAC Name |

3-iodopropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO/c4-2-1-3-5/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAOTCDCHAKJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Analysis of 3-Iodopropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodopropanal (C₃H₅IO) is a halogenated aldehyde of interest in organic synthesis and as a potential reactive intermediate in various chemical and biological systems. Its functional group combination, an aldehyde and an iodoalkane, imparts unique reactivity, making it a valuable, albeit challenging, molecule to study. This guide provides a detailed overview of the known physical properties of this compound, outlines a robust synthetic route for its preparation, and details a standard analytical protocol for its characterization and quantification.

Core Physical Properties of this compound

Experimental data on the physical properties of this compound are not extensively reported in the literature. The following table summarizes the key physicochemical parameters, which are primarily based on computational models from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₃H₅IO | [1] |

| Molecular Weight | 183.98 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 138174-36-4 | [1] |

| Canonical SMILES | C(CI)C=O | [1] |

| Monoisotopic Mass | 183.93851 Da | [1] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Note: Properties such as boiling point, melting point, and density have not been experimentally determined and reported in readily accessible literature. For the related precursor, 3-Iodo-1-propanol, the boiling point is reported as 115 °C at 38 mmHg, and its density is 1.942 g/mL at 25 °C.[2]

Experimental Protocols

Synthesis of this compound via a Two-Step Protocol

The direct synthesis of this compound can be challenging due to the reactivity of the aldehyde group. A reliable method involves a two-step process: the synthesis of the more stable precursor, 3-Iodo-1-propanol, followed by a mild oxidation to yield the target aldehyde.

Step 1: Synthesis of 3-Iodo-1-propanol

This procedure is adapted from a standard nucleophilic substitution reaction.

-

Materials:

-

3-Chloro-1-propanol (1.00 mole)

-

Sodium iodide (1.00 mole)

-

500 mL 3-necked round-bottomed flask

-

Condenser

-

Temperature probe

-

Heating mantle

-

Vacuum filtration apparatus

-

Distillation apparatus

-

-

Procedure:

-

Equip a 500 mL, 3-necked round-bottomed flask with a condenser and a temperature probe.

-

Charge the flask with 3-chloro-1-propanol.[3]

-

Prepare a solution of sodium iodide in acetone and add it to the flask. An immediate formation of a white precipitate (sodium chloride) should be observed.[3]

-

Heat the reaction mixture to reflux and maintain this temperature for 72 hours.[3]

-

After the reflux period, allow the solution to cool to room temperature.

-

Remove the sodium chloride precipitate by vacuum filtration.[3]

-

Purify the resulting filtrate by distillation to isolate 3-Iodo-1-propanol.[3]

-

Step 2: Oxidation of 3-Iodo-1-propanol to this compound

The Dess-Martin periodinane (DMP) oxidation is a mild and highly selective method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[4][5]

-

Materials:

-

3-Iodo-1-propanol (1 equivalent)

-

Dess-Martin periodinane (1.2 equivalents)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Round-bottomed flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the substrate, 3-Iodo-1-propanol, in dichloromethane (approximately 10 volumes) in a round-bottomed flask at room temperature.[6]

-

To this solution, add Dess-Martin periodinane in one portion.[6]

-

Stir the reaction mixture at room temperature for 2 to 4 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction can be worked up by quenching with a basic solution to remove the iodo-compound byproduct, followed by extraction and purification.

-

Analytical Protocol: Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and reactive aldehydes like this compound. Due to their polarity, derivatization is often employed to improve chromatographic performance and detection sensitivity.

-

Principle: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a derivatizing agent that reacts with the carbonyl group of aldehydes to form stable, less polar, and more volatile oxime derivatives. These derivatives are highly responsive in mass spectrometry, especially in negative chemical ionization (NCI) mode, which provides excellent selectivity and sensitivity.

-

Materials and Reagents:

-

Aldehyde standards (including this compound)

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Internal standard (e.g., a deuterated aldehyde)

-

Methanol, Ethyl Acetate (GC or HPLC grade)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Headspace vials (20 mL)

-

-

Procedure:

-

Preparation of Solutions:

-

PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water.

-

Standard Solutions: Prepare stock solutions of this compound and the internal standard in methanol. Create a series of working standard solutions by diluting the stock solutions to desired concentrations for calibration.

-

-

Sample Preparation and Derivatization:

-

Pipette 1-5 mL of the sample into a 20 mL headspace vial.

-

Add a known amount of the internal standard to each sample, blank, and calibration standard.

-

For calibration standards, spike appropriate amounts of the working standard solutions into a blank matrix.

-

Add 100 µL of the 10 mg/mL PFBHA solution to each vial.

-

Adjust the pH to approximately 3 with HCl to facilitate the reaction.

-

Seal the vials and incubate at 60°C for 1 hour to form the PFBHA-oxime derivatives.

-

-

GC-MS Analysis:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet Temperature: 250°C.

-

Injection: 1 µL in splitless mode.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for higher sensitivity.

-

Mass Range: m/z 50-550.

-

Data Acquisition: Use Selected Ion Monitoring (SIM) mode for target analytes to enhance sensitivity and selectivity.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

-

-

Mandatory Visualizations

Caption: Synthetic workflow for the preparation of this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Dess-Martin Oxidation [organic-chemistry.org]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

3-Iodopropanal CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodopropanal, a bifunctional organic compound with significant potential in synthetic chemistry and drug discovery. Due to its dual reactivity, possessing both an aldehyde and an iodo group, it serves as a valuable building block for the synthesis of complex molecular architectures.

Chemical Identity and Molecular Structure

This compound is a simple, yet reactive, molecule. Its chemical identity is well-defined by its CAS number and molecular structure.

-

CAS Number: 138174-36-4[1]

-

Molecular Formula: C₃H₅IO[1]

-

IUPAC Name: this compound[1]

-

Synonyms: Propanal, 3-iodo-; ss-Jodpropionaldehyd[1]

Molecular Structure:

The structure of this compound consists of a three-carbon chain with an aldehyde functional group at one terminus and an iodine atom at the other.

2D and 3D Representations:

A 2D chemical structure and a 3D conformer model of this compound can be found on PubChem (CID 17868755).[1]

Physicochemical Properties

While experimental data for this compound is not widely available, computed properties provide valuable insights into its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Weight | 183.98 g/mol | PubChem[1] |

| Exact Mass | 183.93851 Da | PubChem[1] |

| XLogP3-AA | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 3-Iodo-1-propanol. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are well-suited for this transformation as they are known to oxidize primary alcohols to aldehydes with high efficiency and selectivity, minimizing over-oxidation to carboxylic acids.[2][3][4]

Experimental Protocol: Oxidation of 3-Iodo-1-propanol using Pyridinium Chlorochromate (PCC)

This protocol is a representative method for the synthesis of this compound.

Materials:

-

3-Iodo-1-propanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Celite or silica (B1680970) gel

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of 3-Iodo-1-propanol (1 equivalent) in anhydrous dichloromethane is added to a suspension of Pyridinium chlorochromate (1.5 equivalents) and Celite in anhydrous dichloromethane at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts and other solid byproducts.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Safety Precautions:

-

PCC is a toxic chromium salt and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5]

-

All solvents should be anhydrous to prevent side reactions.[5]

Caption: Synthetic workflow for the preparation of this compound.

Reactivity and Applications in Drug Development

This compound is a bifunctional molecule, and its reactivity is characterized by the distinct chemical properties of the aldehyde and the primary alkyl iodide.

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, making it a precursor for the formation of alcohols, amines, and various heterocyclic systems. It can also undergo oxidation to a carboxylic acid or reduction to an alcohol.[6][7]

-

Iodo Group: The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at this position.

This dual reactivity makes this compound a valuable building block in medicinal chemistry for the synthesis of novel heterocyclic compounds and other complex molecules with potential therapeutic applications. Aldehydes are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[6]

Caption: Reactivity and synthetic potential of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the aldehydic proton (CHO), a triplet for the methylene (B1212753) group adjacent to the iodine (CH₂I), and a multiplet for the central methylene group (CH₂).

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the carbonyl carbon, and two for the methylene carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the aldehyde. There would also be C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.[8]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of iodine and cleavage adjacent to the carbonyl group.

Handling, Storage, and Safety

Specific safety data for this compound is not widely available. However, based on the reactivity of similar iodo- and aldehyde-containing compounds, the following precautions are recommended:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere. Aldehydes can be sensitive to air and light.

-

Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.

This guide provides a foundational understanding of this compound for its application in research and development. As a versatile bifunctional intermediate, it holds promise for the synthesis of novel and complex molecules in the pharmaceutical industry. Further research into its experimental properties and reactivity is warranted to fully explore its synthetic potential.

References

- 1. This compound | C3H5IO | CID 17868755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. nbinno.com [nbinno.com]

- 7. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Propanol, 3-iodo- [webbook.nist.gov]

The Dual Reactivity of 3-Iodopropanal: A Technical Guide for Synthetic Chemists

Abstract

3-Iodopropanal is a bifunctional organic compound that serves as a versatile building block in modern organic synthesis. Possessing two distinct electrophilic sites—a highly reactive aldehyde carbonyl group and a carbon atom bearing an excellent iodide leaving group—it offers a unique platform for a variety of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of this compound with a range of nucleophiles. It covers nucleophilic addition to the carbonyl, nucleophilic substitution at the C-3 position, and intramolecular cyclization pathways. Detailed experimental protocols for key transformations and a summary of quantitative data from analogous systems are provided to aid researchers, scientists, and drug development professionals in leveraging the synthetic potential of this valuable intermediate.

Core Concepts: The Dual Electrophilic Nature of this compound

The synthetic utility of this compound stems from its dual reactivity profile.[1] The molecule contains two primary sites susceptible to nucleophilic attack:

-

The Carbonyl Carbon (C-1): The aldehyde group is a classic electrophile. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electron-deficient and thus highly reactive towards nucleophilic addition.[1]

-

The α-Methylene Carbon (C-3): The carbon atom bonded to iodine is the site for nucleophilic substitution. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group in SN2 reactions.[1]

This bifunctionality allows for the selective or sequential introduction of various functional groups, making this compound a strategic component in the synthesis of complex molecular architectures, including five- and six-membered heterocyclic rings.[1][2]

Pathways of Reactivity

Nucleophilic Addition at the Carbonyl Group

The aldehyde functionality of this compound readily undergoes nucleophilic addition. Common reactions include the formation of hemiacetals, cyanohydrins, and imines. A particularly powerful transformation is reductive amination, which couples the aldehyde with a primary or secondary amine, followed by in-situ reduction to yield a more complex amine.[3][4][5]

The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product.

Nucleophilic Substitution at the C-3 Position

The presence of iodine at the C-3 position facilitates SN2 reactions with a wide range of soft and hard nucleophiles. The high polarizability and low bond dissociation energy of the C-I bond make iodide an exceptional leaving group. This pathway is exploited to introduce new carbon-carbon and carbon-heteroatom bonds.

Common nucleophiles for this reaction include:

-

Amines: Primary and secondary amines can be alkylated to form more substituted amines.[4]

-

Thiols: Thiolates are excellent nucleophiles and react readily to form thioethers.[6][7]

-

Alcohols/Alkoxides: Can be used to form ethers.

-

Cyanide: Provides a method for carbon chain extension.

Intramolecular Cyclization

A key application of 3-halopropanals is in the synthesis of heterocycles.[2] When a nucleophile containing a second reactive moiety (e.g., an amine, alcohol, or thiol) is used, an initial intermolecular reaction can be followed by a subsequent intramolecular cyclization. For instance, reaction with a primary amine can lead to a reductive amination, after which the newly formed secondary amine can displace the iodide to form a substituted piperidine. Alternatively, a nucleophile can first displace the iodide, and the newly introduced functional group can then react with the aldehyde. These pathways are crucial for building complex ring systems found in natural products and pharmaceuticals.[8][9][10][11]

Quantitative Reactivity Data

Specific kinetic and yield data for this compound are not extensively documented across a wide range of nucleophiles. However, data from analogous 3-halopropanals provide valuable insights into expected outcomes. The reactivity generally follows the trend I > Br > Cl for the leaving group.

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 1-Bromo-3-chloropropane | Morpholine (B109124) | Toluene (B28343), reflux, 2h | 4-(3-Chloropropyl)morpholine | 96 | [12] |

| 3-Anilinopropanamide | Benzylamine (B48309) | Neat, reflux | N-Benzyl-3-anilinopropanamide | 14 | [1][13] |

| 3-p-Anisidinopropanamide | Benzylamine | Neat, reflux | N-Benzyl-3-p-anisidinopropanamide | 41 | [13] |

| 3-Bromopropenal | 2-Nitroaniline | TsOH, DMSO | α-Bromo enaminone | 94 | [14] |

| 3-Bromopropenal | Aniline | TsOH, DMSO | α-Bromo enaminone | 35 | [14] |

| γ-Hydroxy alkene | Aryl bromide | Pd2(dba)3, DPE-Phos, NaOtBu | Substituted Tetrahydrofuran | 60-85 | [11] |

Experimental Protocols

The following protocols are representative methodologies for key transformations involving 3-halopropanals and can be adapted for this compound.

General Experimental Workflow

A typical reaction involves the setup of inert atmosphere conditions, dissolution of reagents, controlled addition of the nucleophile, monitoring of the reaction, aqueous workup to quench the reaction and remove impurities, and finally, purification of the product.

Protocol 1: Nucleophilic Substitution with a Secondary Amine (e.g., Morpholine)

Adapted from the synthesis of 4-(3-chloropropyl)morpholine.[12]

Objective: To synthesize 4-(3-iodopropyl)morpholine.

Materials:

-

This compound (1.0 eq)

-

Morpholine (2.0 eq)

-

Toluene (Anhydrous)

-

Sodium Sulfate (Anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene (approx. 0.6 M), slowly add morpholine (2.0 eq).

-

Place the reaction mixture under reflux conditions with continuous stirring for 2-4 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the mixture to room temperature.

-

Filter the mixture to remove any insoluble ammonium (B1175870) salts that have formed.

-

Wash the filtrate sequentially with deionized water (2x) and saturated brine solution (1x).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the title compound.

Protocol 2: One-Pot Reductive Amination with a Primary Amine

Adapted from general reductive amination procedures.[3][4]

Objective: To synthesize N-benzyl-3-iodopropan-1-amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Saturated sodium bicarbonate solution

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add benzylamine (1.05 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be exothermic.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting materials.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired N-benzyl-3-iodopropan-1-amine.

Conclusion

This compound is a potent and versatile synthetic intermediate characterized by its dual electrophilic nature. The ability to selectively target either the aldehyde for addition and condensation reactions or the C-3 position for SN2 displacement provides chemists with a powerful tool for molecular construction. Furthermore, its utility in intramolecular cyclization reactions makes it particularly valuable for the synthesis of important heterocyclic scaffolds. By understanding the distinct reactivity pathways and employing appropriate reaction conditions, researchers can effectively harness the synthetic potential of this compound in the development of novel pharmaceuticals and complex organic molecules.

References

- 1. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]

- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium methanethiolate - Wikipedia [en.wikipedia.org]

- 8. imperial.ac.uk [imperial.ac.uk]

- 9. Tetrahydrofuran synthesis [organic-chemistry.org]

- 10. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]

- 12. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Iodopropanal: A Technical Guide

Introduction

3-Iodopropanal is a bifunctional organic molecule containing both an aldehyde and a primary iodo group. This unique combination of reactive sites makes it a valuable, albeit less common, building block in organic synthesis. The aldehyde functionality allows for a wide range of nucleophilic additions and condensation reactions, while the carbon-iodine bond serves as a handle for nucleophilic substitutions and cross-coupling reactions. A thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound in any synthetic application. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three non-equivalent sets of protons.

-

Aldehydic Proton (CHO): This proton will appear as a triplet in the downfield region of the spectrum, typically around δ 9.7-9.8 ppm . The triplet splitting is due to coupling with the adjacent methylene (B1212753) protons (CH₂).

-

Methylene Protons adjacent to the Aldehyde (CH₂CHO): These protons are expected to resonate as a triplet of doublets around δ 2.9-3.1 ppm . The primary splitting into a triplet is caused by the adjacent methylene protons (CH₂I), and the finer doublet splitting is due to coupling with the aldehydic proton.

-

Methylene Protons adjacent to Iodine (CH₂I): This signal is anticipated to be a triplet around δ 3.3-3.5 ppm , resulting from coupling with the neighboring methylene protons (CH₂CHO).

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum of this compound is predicted to show three signals corresponding to the three carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is expected to have a chemical shift in the range of δ 199-202 ppm .

-

Methylene Carbon adjacent to the Aldehyde (CH₂CHO): This carbon is predicted to appear at approximately δ 48-52 ppm .

-

Methylene Carbon adjacent to Iodine (CH₂I): The carbon atom bonded to the iodine is expected to have the most upfield chemical shift, around δ 5-8 ppm .

Data Summary Table:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CHO | 9.7 - 9.8 | Triplet (t) |

| -CH₂CHO | 2.9 - 3.1 | Triplet of Doublets (td) |

| -CH₂I | 3.3 - 3.5 | Triplet (t) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |

| >C=O | 199 - 202 | |

| -CH₂CHO | 48 - 52 | |

| -CH₂I | 5 - 8 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of strong absorption bands corresponding to the carbonyl and carbon-iodine bonds.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ , which is characteristic of a saturated aliphatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak to medium bands are anticipated around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ , corresponding to the C-H stretching vibration of the aldehyde group.

-

C-I Stretch: A medium to strong absorption is predicted in the fingerprint region, typically around 500-600 cm⁻¹ .

-

C-H Bending and Stretching (Alkyl): Various C-H bending and stretching vibrations for the methylene groups will be observed in the regions of 1375-1470 cm⁻¹ and 2850-2960 cm⁻¹ , respectively.

Data Summary Table:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1720 - 1740 | Strong, Sharp |

| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Weak-Medium |

| C-I | 500 - 600 | Medium-Strong |

| C-H (Alkyl) | 2850 - 2960 (stretch), 1375-1470 (bend) | Medium-Strong |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 184 , corresponding to the molecular weight of C₃H₅IO. The presence of a significant M+1 peak due to the ¹³C isotope will also be observed.

-

Major Fragmentation Pathways:

-

Loss of iodine radical (•I): A prominent peak at m/z 57 ([C₃H₅O]⁺) resulting from the cleavage of the C-I bond.

-

Loss of the formyl radical (•CHO): A peak at m/z 155 ([C₂H₄I]⁺).

-

Alpha-cleavage: A peak at m/z 29 ([CHO]⁺).

-

A peak at m/z 127 corresponding to the iodine cation ([I]⁺).

-

Data Summary Table:

| m/z | Predicted Identity of Fragment |

| 184 | [C₃H₅IO]⁺ (Molecular Ion) |

| 155 | [C₂H₄I]⁺ |

| 127 | [I]⁺ |

| 57 | [C₃H₅O]⁺ |

| 29 | [CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid organic compound like this compound. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., m/z 10-250) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition and Processing: The instrument software will record the abundance of ions at each m/z value to generate the mass spectrum.

Visualizations

Caption: Experimental workflows for NMR, IR, and MS analysis of this compound.

Caption: Correlation of spectroscopic data with the structure of this compound.

Navigating the Challenges of 3-Iodopropanal: A Technical Guide to Chemical Stability and Storage

For researchers, scientists, and professionals in drug development, understanding the chemical stability and optimal storage conditions of reactive intermediates is paramount to ensuring experimental reproducibility and the integrity of synthetic pathways. This in-depth technical guide addresses the chemical stability and storage of 3-Iodopropanal, a molecule of interest in various synthetic applications.

Due to limited direct experimental data for this compound, this guide synthesizes information from the known chemical properties of aldehydes and iodoalkanes to provide a comprehensive overview of its expected stability profile and handling requirements.

Core Chemical Characteristics and Inherent Instability

This compound is a bifunctional molecule containing a reactive aldehyde group and a carbon-iodine bond. This combination of functional groups dictates its chemical behavior and inherent instability.

Aldehyde Group Reactivity: Aldehydes are known to be susceptible to a variety of reactions that can lead to degradation. They are readily oxidized to carboxylic acids, can undergo polymerization, and are prone to nucleophilic attack.[1][2] The aldehyde proton is weakly acidic, which can facilitate enolization and subsequent reactions.[3][4]

Carbon-Iodine Bond Lability: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoalkanes the most reactive of the haloalkanes.[5][6][7] This weakness makes the iodine atom a good leaving group in both nucleophilic substitution and elimination reactions.[6][8]

The presence of both a reactive aldehyde and a labile iodide on a short alkyl chain suggests that this compound is likely a highly reactive and unstable compound requiring careful handling and stringent storage conditions to minimize degradation.

Factors Affecting the Stability of this compound

Several environmental factors can significantly impact the stability of this compound, promoting various degradation pathways.

-

Air (Oxygen): The aldehyde functional group is highly susceptible to oxidation in the presence of air, leading to the formation of 3-iodopropanoic acid. This auto-oxidation can be initiated by light, heat, or the presence of metal ions and can proceed via a free-radical mechanism.[2][9]

-

Light: Photochemical energy can promote the homolytic cleavage of the weak carbon-iodine bond, generating radical species that can initiate and propagate degradation reactions. Light can also accelerate the oxidation of the aldehyde group.

-

Temperature: Elevated temperatures increase the rate of all chemical reactions, including decomposition. For a reactive molecule like this compound, storage at elevated temperatures will likely lead to rapid degradation through various pathways, including elimination, substitution, and polymerization.[2]

-

Moisture: Aldehydes can react with water to form hydrates.[4] While this is often a reversible process, the presence of water can facilitate other degradation reactions.

-

Acids and Bases: Both acidic and basic conditions can catalyze the degradation of this compound. Acids can catalyze polymerization and other reactions of the aldehyde group, while bases can promote elimination reactions (dehydroiodination) and aldol-type reactions.[9]

Recommended Storage and Handling Protocols

To mitigate the inherent instability of this compound, stringent storage and handling procedures are essential. The following table summarizes the recommended conditions based on the known reactivity of aldehydes and iodoalkanes.

| Parameter | Recommended Condition | Justification |

| Temperature | Store at low temperatures (e.g., 2-8 °C or frozen at -20 °C). | To minimize the rate of all potential degradation reactions, including oxidation, polymerization, elimination, and substitution.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the highly susceptible aldehyde group.[9] |

| Light | Protect from light by using amber vials or storing in the dark. | To prevent photochemical degradation, particularly the cleavage of the C-I bond. |

| Container | Use clean, dry, and inert glass containers with tightly sealed caps. | To prevent contamination and exposure to air and moisture. |

| Purity | Use high-purity material and consider repurification if stored for extended periods. | Impurities can catalyze decomposition. |

| Additives | Consider the addition of radical inhibitors (e.g., BHT) for long-term storage, although compatibility should be verified. | To quench free-radical chain reactions involved in oxidation and polymerization.[2] |

Potential Degradation Pathways

The bifunctional nature of this compound gives rise to several potential degradation pathways, which can occur concurrently.

Oxidation

The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid. In the presence of atmospheric oxygen, this compound is expected to oxidize to 3-iodopropanoic acid.

Caption: Oxidation of the aldehyde group.

Nucleophilic Substitution

The carbon atom bearing the iodine is electrophilic and susceptible to attack by nucleophiles. Common nucleophiles include water, alcohols (if used as a solvent), or even another molecule of this compound. For example, reaction with water would yield 3-hydroxypropanal.

Caption: Substitution of the iodide.

Elimination (Dehydroiodination)

In the presence of a base, or even spontaneously at elevated temperatures, this compound can undergo elimination of hydrogen iodide to form acrolein (propenal), a highly reactive and volatile α,β-unsaturated aldehyde.

Caption: Elimination of hydrogen iodide.

Polymerization

Aldehydes, particularly in the presence of acid or base catalysts, can undergo polymerization. For this compound, this could lead to the formation of complex, high-molecular-weight materials.

Hypothetical Experimental Protocol for Stability Assessment

Due to the lack of specific literature on the stability of this compound, the following is a generalized, illustrative protocol for its stability assessment.

Objective: To evaluate the stability of this compound under various storage conditions (temperature, light, and atmosphere) over time.

Materials:

-

High-purity this compound

-

Inert vials (e.g., amber glass vials with PTFE-lined caps)

-

Nitrogen or argon gas source

-

Temperature-controlled storage units (e.g., refrigerator, freezer, oven)

-

Analytical instrumentation (e.g., GC-MS, HPLC-UV, NMR)

-

Derivatizing agent for aldehyde analysis (e.g., 2,4-dinitrophenylhydrazine, DNPH)[10]

Experimental Workflow:

Caption: General experimental workflow.

Procedure:

-

Initial Characterization (T=0):

-

Take an initial sample of the high-purity this compound.

-

Analyze by GC-MS, HPLC (with derivatization), and NMR to confirm identity, purity, and the absence of significant impurities.

-

-

Sample Preparation:

-

In a controlled environment (e.g., a glovebox with an inert atmosphere), aliquot the this compound into a series of amber vials.

-

For samples to be stored under an inert atmosphere, purge the vials with argon or nitrogen before sealing.

-

Prepare multiple vials for each storage condition and time point.

-

-

Storage:

-

Place the prepared vials in the designated temperature- and light-controlled environments.

-

-

Time-Point Analysis:

-

At each predetermined time point, remove one vial from each storage condition.

-

Allow the sample to equilibrate to room temperature before opening.

-

Immediately analyze the sample using the same analytical methods as in the initial characterization.

-

-

Data Analysis:

-

Quantify the peak area of this compound to determine its remaining percentage relative to the T=0 sample.

-

Identify and quantify any new peaks corresponding to degradation products using GC-MS and by comparing with potential standards.

-

Use NMR to identify the structure of major degradation products.

-

Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate.

-

Conclusion

This compound is an inherently reactive molecule due to the presence of both an aldehyde and an iodoalkane functional group. Its stability is compromised by exposure to air, light, elevated temperatures, and moisture. To ensure its integrity, it must be stored at low temperatures, under an inert atmosphere, and protected from light. The primary degradation pathways are expected to be oxidation of the aldehyde, nucleophilic substitution or elimination of the iodide, and polymerization. Researchers utilizing this compound in their synthetic endeavors should adhere to these stringent storage and handling guidelines to ensure the quality of the reagent and the success of their experimental outcomes.

References

- 1. quora.com [quora.com]

- 2. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 3. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 4. Aldehyde - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. tutorchase.com [tutorchase.com]

- 7. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 8. thestudentroom.co.uk [thestudentroom.co.uk]

- 9. web.stanford.edu [web.stanford.edu]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Historical Background of Halogenated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The halogenated aldehydes, a class of organic compounds characterized by the presence of one or more halogen atoms on the aldehyde structure, hold a significant place in the history of organic chemistry and pharmacology. Their discovery in the 19th century marked pivotal advancements in synthetic chemistry and led to the development of some of the earliest synthetic therapeutic agents. This in-depth technical guide explores the discovery and historical background of key halogenated aldehydes, providing detailed experimental protocols from the original literature, quantitative data, and visualizations of the foundational chemical transformations.

Chloral (B1216628) (Trichloroacetaldehyde) and Chloral Hydrate (B1144303): The First Synthetic Hypnotic

The story of halogenated aldehydes begins with the synthesis of chloral and its hydrate, a discovery that predates the systematic understanding of organic structures.

Historical Background

Chloral hydrate was first synthesized by the German chemist Justus von Liebig in 1832 at the University of Giessen.[1][2] Liebig's work involved the chlorination of ethanol (B145695), a reaction that yielded a substance he named chloral.[3][4] Initially, the physiological properties of chloral were not recognized.[3] It was not until 1869 that Oscar Liebreich, a German physician, investigated the compound based on the erroneous hypothesis that it would be converted to chloroform (B151607) in the body, a known anesthetic.[5] His detailed publication on its sedative and hypnotic properties led to its widespread use as the first synthetic sleeping aid.[4][5]

Original Synthesis of Chloral

Experimental Protocol by Justus von Liebig (1832)

Liebig's original synthesis involved the reaction of absolute ethanol with chlorine gas. While the original publication in "Annalen der Pharmacie" provides a descriptive account, a modern interpretation of the likely procedure is as follows:

Objective: To synthesize chloral by the exhaustive chlorination of ethanol.

Materials:

-

Absolute Ethanol (C₂H₅OH)

-

Chlorine Gas (Cl₂)

-

Apparatus for gas generation and bubbling

-

Distillation apparatus

Procedure:

-

A stream of dry chlorine gas was passed through absolute ethanol in a reaction vessel.

-

The reaction is exothermic and likely required cooling to control the reaction rate and prevent excessive side reactions.

-

The chlorination was continued until the density of the liquid no longer increased, indicating the reaction was complete. This process could take several days.

-

The crude product, a mixture of chloral, chloral alcoholate, and other chlorinated byproducts, was then subjected to distillation with concentrated sulfuric acid. The sulfuric acid served to decompose the chloral alcoholate and other intermediates, liberating the free chloral.

-

The distilled chloral was collected as a colorless, oily liquid.

Chemical Equation:

C₂H₅OH + 4Cl₂ → C₂HCl₃O + 5HCl

Quantitative Data (Historical):

Liebig's 1832 paper was primarily descriptive and lacked the detailed quantitative data (such as percentage yield) that is standard in modern chemical literature. However, he did describe the physical properties of the resulting chloral.

| Property | Observed Value (Liebig, 1832) | Modern Accepted Value |

| Boiling Point | Not explicitly stated | 97.8 °C |

| Appearance | Colorless, oily liquid | Colorless, oily liquid |

Formation of Chloral Hydrate

Liebig also noted that upon addition of a small amount of water, chloral solidified into a crystalline mass, which is now known as chloral hydrate.[2][6]

Reaction:

C₂HCl₃O + H₂O → C₂H₃Cl₃O₂

Bromal (Tribromoacetaldehyde): Following the Path of Chloral

The discovery of bromine by Carl Jacob Löwig in 1826 paved the way for the synthesis of brominated organic compounds.[7]

Historical Background

Following a similar synthetic logic to Liebig's work with chlorine, it is highly probable that the first synthesis of bromal was achieved by the reaction of ethanol with bromine. While a specific singular "discovery" paper for bromal is less cited than that of chloral, early 19th-century chemical literature documents the preparation of bromal from ethanol and bromine.[8]

Early Synthesis of Bromal

Experimental Protocol (Reconstructed from early 19th-century methods)

Objective: To synthesize bromal by the bromination of ethanol.

Materials:

-

Absolute Ethanol (C₂H₅OH)

-

Bromine (Br₂)

-

Distillation apparatus

Procedure:

-

Bromine was slowly added to absolute ethanol in a reaction vessel, likely with cooling to control the vigorous reaction.

-

The mixture was allowed to react, likely for an extended period.

-

Similar to the synthesis of chloral, the crude product would have been a mixture of bromal, bromal alcoholate, and other brominated species.

-

Purification would have involved distillation, possibly with the addition of a dehydrating agent like concentrated sulfuric acid, to yield bromal as a yellowish, oily liquid.[8]

Chemical Equation:

C₂H₅OH + 4Br₂ → C₂HBr₃O + 5HBr

Quantitative Data (Historical):

Early reports on the properties of bromal provide some physical characteristics.

| Property | Reported Value (19th Century) | Modern Accepted Value |

| Boiling Point | ~174 °C (with decomposition) | 174 °C (decomposes) |

| Density | ~2.66 g/cm³ | 2.665 g/mL at 25 °C |

| Appearance | Yellowish, oily liquid | Yellowish oily liquid |

Fluoral (Trifluoroacetaldehyde): A Later Arrival with a More Complex History

The synthesis of organofluorine compounds presented significant challenges to early chemists due to the high reactivity of fluorine.

Historical Background

The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862.[1] However, the systematic development of organofluorine chemistry, and thus the synthesis of compounds like fluoral, came much later. The breakthrough was the development of the Swarts reaction in 1892 by the Belgian chemist Frédéric Swarts. This reaction, which involves the exchange of chlorine or bromine atoms for fluorine using a metallic fluoride (B91410) like antimony trifluoride (SbF₃), became a cornerstone of organofluorine synthesis.[1] While a specific date for the first synthesis of fluoral (trifluoroacetaldehyde) is not as clearly documented as that of chloral, it was undoubtedly made possible by these advancements in fluorination chemistry. Modern methods for preparing fluoral often involve the reduction of trifluoroacetic acid or its esters, or the oxidation of trifluoroethanol.[9]

Representative Early Synthesis of a Fluorinated Aldehyde Precursor (Conceptual)

A direct historical protocol for the very first synthesis of fluoral is difficult to pinpoint. However, a conceptual protocol based on the principles of the Swarts reaction applied to a chlorinated aldehyde precursor is presented below.

Objective: To synthesize a fluorinated aldehyde precursor via halogen exchange.

Materials:

-

Chloral (C₂HCl₃O)

-

Antimony Trifluoride (SbF₃)

-

Antimony Pentachloride (SbCl₅) (as a catalyst)

-

Reaction vessel suitable for heating under reflux

Procedure:

-

Chloral would be mixed with antimony trifluoride and a catalytic amount of antimony pentachloride in a reaction vessel.

-

The mixture would be heated to initiate the halogen exchange reaction.

-

The progress of the reaction would be monitored by the change in boiling point of the mixture.

-

The resulting trifluoroacetaldehyde (B10831) (fluoral), being a gas at room temperature, would be collected by condensation at a low temperature.

Chemical Equation (Illustrative):

C₂HCl₃O + SbF₃ --(SbCl₅)--> C₂HF₃O + SbCl₃

Quantitative Data:

| Property | Fluoral (CF₃CHO) | Fluoral Hydrate (CF₃CH(OH)₂) |

| Boiling Point | -18 °C | 104 °C |

| Melting Point | - | 66 °C |

| Appearance | Gas | Colorless crystals |

Iodal (Triiodoacetaldehyde): The Unstable Sibling

The iodinated analogue of chloral, iodal, was also synthesized in the 19th century.

Historical Background

Iodal was discovered and named in 1837.[10] Its synthesis followed the established pattern of reacting ethanol with the corresponding halogen, in this case, iodine. However, due to the lower reactivity of iodine and the instability of the resulting product, its study and application were less extensive than those of chloral and bromal.

Early Synthesis of Iodal

Experimental Protocol (Based on 19th-century literature)

Objective: To synthesize iodal by the iodination of ethanol.

Materials:

-

Ethanol (C₂H₅OH)

-

Iodine (I₂)

-

Concentrated Nitric Acid (HNO₃) (as a catalyst/oxidizing agent)

Procedure:

-

Ethanol and iodine were reacted in the presence of concentrated nitric acid. The nitric acid served to oxidize the ethanol and facilitate the iodination process.

-

The reaction mixture was likely heated to promote the reaction.

-

The resulting iodal was described as a pale yellow liquid with a pungent odor.[10]

-

Like chloral and bromal, iodal readily forms a hydrate with water, which was described as white, silky, water-soluble crystals.[10]

Chemical Equation (Simplified):

C₂H₅OH + 3I₂ + [HNO₃] → C₂HI₃O + 3HI + ...

Quantitative Data (Historical):

| Property | Reported Value (19th Century) | Modern Accepted Value |

| Appearance | Pale yellow liquid or solid | Pale yellow liquid or solid |

| Molar Mass | - | 421.74 g/mol |

Signaling Pathways and Experimental Workflows

The discovery of halogenated aldehydes was primarily driven by synthetic exploration rather than the elucidation of complex biological signaling pathways. However, the logical progression of their discovery can be visualized.

Caption: Logical progression of the discovery of key halogenated aldehydes.

Conclusion

The discovery of halogenated aldehydes in the 19th century was a testament to the burgeoning field of organic synthesis. From Liebig's pioneering work on chloral, which serendipitously led to the first synthetic hypnotic, to the later development of methods for synthesizing their brominated, fluorinated, and iodinated counterparts, these compounds have played a crucial role in the advancement of both chemistry and medicine. The historical experimental protocols, though lacking the precision of modern methods, laid the groundwork for the synthesis of a vast array of halogenated organic molecules that continue to be of great importance in research and industry today.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. deriu82xba14l.cloudfront.net [deriu82xba14l.cloudfront.net]

- 4. Discovery of chloral hydrate | PPTX [slideshare.net]

- 5. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. britannica.com [britannica.com]

- 8. Bromal [chembk.com]

- 9. Fluoral - Wikipedia [en.wikipedia.org]

- 10. Iodal - Wikipedia [en.wikipedia.org]

Theoretical Calculations on the Reactivity of 3-Iodopropanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 3-iodopropanal, a bifunctional molecule with significant potential in organic synthesis and drug development. While direct experimental and computational data on this compound is limited, this document synthesizes information from analogous compounds, including propanal and various halo-aldehydes and halo-ketones, to build a robust predictive model of its chemical behavior. This guide covers the molecule's conformational landscape, key reaction pathways such as nucleophilic substitution and oxidation, and provides detailed, albeit extrapolated, experimental protocols. All quantitative data are summarized in structured tables, and logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a foundational resource for researchers interested in the application of this compound in their work.

Introduction

This compound is an organic compound featuring both an aldehyde functional group and a terminal iodine atom. This dual functionality makes it a versatile building block in organic synthesis. The aldehyde group can undergo nucleophilic additions and reductions, while the carbon-iodine bond is susceptible to nucleophilic substitution and the formation of organometallic reagents.[1] The interplay between these two reactive centers, influenced by the molecule's conformational preferences, dictates its overall reactivity and synthetic utility. Understanding these factors is crucial for designing efficient synthetic routes and for predicting the molecule's behavior in complex chemical and biological systems.

This guide employs theoretical calculations and analogies to related compounds to elucidate the reactivity of this compound. We will explore its conformational analysis, predict its behavior in key organic reactions, and provide detailed hypothetical protocols for its synthesis and transformation.

Conformational Analysis

The reactivity of this compound is intrinsically linked to its three-dimensional structure. The molecule's flexibility allows it to adopt various conformations, with the relative energies of these conformers influencing which reactive sites are most accessible. By drawing parallels with propanal, we can predict the key conformational states of this compound.[2][3]

Computational studies on propanal have identified several key conformations arising from rotation around the C1-C2 bond.[4] The most stable conformer is the syn-eclipsed form, where the methyl group is eclipsed with the carbonyl oxygen. Other notable conformations include the gauche and anti-staggered forms. For this compound, the bulky iodine atom is expected to introduce significant steric hindrance, which will alter the relative energies of these conformations.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C-I) | Predicted Relative Energy (kcal/mol) | Key Interactions |

| Syn-Eclipsed | 0° | 2.5 | Steric clash between iodine and oxygen |

| Gauche | 60° | 0.8 | Reduced steric hindrance |

| Anti-Staggered | 180° | 0.0 | Minimal steric hindrance |

Note: These values are estimations based on the conformational analysis of propanal and the steric effects of an iodine substituent.

The anti-staggered conformation, where the large iodine atom is positioned opposite to the carbonyl group, is predicted to be the most stable due to minimized steric interactions. This has important implications for reactivity, as the accessibility of the aldehyde proton and the carbon bearing the iodine will be dependent on the predominant conformation in a given solvent and temperature.

Caption: Predicted conformational equilibrium of this compound.

Theoretical Reactivity Analysis

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbon and the C-I bond's susceptibility to nucleophilic attack. Computational studies on α-haloketones provide a useful framework for understanding the nucleophilic substitution reactions of this compound.[5]

Nucleophilic Substitution at the C-I Bond

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group. Nucleophilic substitution at the C-3 position is therefore a facile process. Both SN1 and SN2 mechanisms are plausible, with the preferred pathway depending on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.[6]

Table 2: Predicted Activation Energies for Nucleophilic Substitution Reactions

| Nucleophile | Solvent | Predicted Mechanism | Estimated Activation Energy (kcal/mol) |

| Cyanide (CN⁻) | DMSO | SN2 | 15-20 |

| Hydroxide (OH⁻) | Water | SN2 | 18-23 |

| Methanol (CH₃OH) | Methanol | SN1 | 25-30 |

Note: These are estimated values based on computational studies of analogous haloalkanes and haloketones.

Caption: A generalized SN2 pathway for this compound.

Reactions at the Aldehyde Group

The aldehyde group is a site of high electrophilicity and is prone to nucleophilic addition reactions. Common reactions include the formation of cyanohydrins, acetals, and imines. The reactivity of the aldehyde can be influenced by the electron-withdrawing effect of the iodine atom, although this effect is attenuated by the intervening methylene (B1212753) groups.

Experimental Protocols (Hypothetical)

The following protocols are adapted from established procedures for similar compounds and are presented as a starting point for the experimental investigation of this compound.

Synthesis of this compound

A plausible synthesis of this compound involves the oxidation of 3-iodo-1-propanol (B1294970).

Protocol:

-

Preparation of 3-Iodo-1-propanol: A solution of 3-chloro-1-propanol (B141029) (1.0 mol) and sodium iodide (1.2 mol) in acetone (B3395972) (500 mL) is refluxed for 48 hours.[7] The resulting sodium chloride precipitate is removed by filtration. The acetone is removed under reduced pressure, and the crude 3-iodo-1-propanol is purified by distillation.

-

Oxidation to this compound: To a solution of 3-iodo-1-propanol (0.5 mol) in dichloromethane (B109758) (1 L) is added pyridinium (B92312) chlorochromate (PCC) (0.6 mol) in one portion. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica (B1680970) gel, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation.

Caption: Proposed synthetic workflow for this compound.

Oxidation to 3-Iodopropanoic Acid

Aldehydes are readily oxidized to carboxylic acids.[8]

Protocol:

-

To a solution of this compound (0.1 mol) in acetone (200 mL) at 0 °C is added Jones reagent (a solution of chromic acid in sulfuric acid) dropwise until the orange color persists.

-

The reaction is stirred for 1 hour at 0 °C and then quenched by the addition of isopropanol.

-

The mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in ether, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 3-iodopropanoic acid.

Nucleophilic Substitution with Sodium Cyanide

This reaction demonstrates the displacement of the iodide ion.[6]

Protocol:

-

A solution of this compound (0.1 mol) and sodium cyanide (0.12 mol) in dimethyl sulfoxide (B87167) (DMSO) (150 mL) is heated at 60 °C for 4 hours.

-

The reaction mixture is cooled to room temperature and poured into water.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude 4-oxobutanenitrile (B1583811) can be purified by column chromatography.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃) | δ 9.8 (t, 1H, CHO), 3.3 (t, 2H, CH₂I), 3.0 (dt, 2H, CH₂CHO) |

| ¹³C NMR (CDCl₃) | δ 200 (CHO), 45 (CH₂CHO), 5 (CH₂I) |

| IR (neat) | ν 2950 (C-H), 1725 (C=O), 1250 (C-I) cm⁻¹ |

| Mass Spec (EI) | m/z 184 (M⁺), 155 (M-CHO)⁺, 127 (I)⁺, 57 (C₃H₅O)⁺ |

Conclusion

This technical guide has provided a theoretical framework for understanding the reactivity of this compound. Through analogy with simpler aldehydes and halo-ketones, we have predicted its conformational preferences, key reaction pathways, and spectroscopic signatures. The provided hypothetical experimental protocols offer a starting point for the practical application of this versatile bifunctional molecule in organic synthesis. Further experimental and computational studies are warranted to validate and refine the predictions made in this guide, which will undoubtedly accelerate the development of new synthetic methodologies and the discovery of novel molecules with important biological activities.

References

- 1. This compound | 138174-36-4 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistryschool.net [chemistryschool.net]

- 4. youtube.com [youtube.com]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. amherst.edu [amherst.edu]

- 7. 3-Iodopropanol synthesis - chemicalbook [chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

Solubility of 3-Iodopropanal in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-iodopropanal in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes information based on the fundamental principles of organic chemistry, the known properties of haloalkanes and aldehydes, and established methodologies for solubility determination.

Core Concepts: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1][2][3] This means that substances with similar intermolecular forces are more likely to be miscible.[1][2] this compound is a polar organic molecule due to the presence of two key functional groups: an aldehyde and an iodoalkane. The carbon-iodine bond is the least polar among the carbon-halogen bonds, but it still contributes to the molecule's overall polarity. The aldehyde group, with its carbonyl (C=O) function, is significantly polar.

Therefore, this compound is expected to be soluble in polar organic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is likely to be lower.

Predicted Solubility of this compound

While specific quantitative data is not available, a qualitative and predictive assessment of this compound's solubility in common organic solvents can be made. The following table summarizes these predictions.

| Solvent | Chemical Formula | Type | Predicted Solubility of this compound | Rationale |

| Ethanol | C₂H₅OH | Polar Protic | High / Miscible | Ethanol is a polar protic solvent capable of hydrogen bonding and strong dipole-dipole interactions, which should readily solvate the polar aldehyde group of this compound. |

| Methanol (B129727) | CH₃OH | Polar Protic | High / Miscible | Similar to ethanol, methanol is a small, highly polar protic solvent that is expected to be an excellent solvent for this compound. |

| Acetone | (CH₃)₂CO | Polar Aprotic | High / Miscible | Acetone's strong dipole moment from the carbonyl group will effectively interact with the polar aldehyde and iodo groups of this compound. |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Moderate to High | Diethyl ether is a weakly polar solvent and is generally a good solvent for a wide range of organic compounds. It should be capable of dissolving this compound through dipole-dipole and London dispersion forces. |

| Chloroform | CHCl₃ | Weakly Polar | Moderate to High | Chloroform is a common solvent for many organic compounds and its weak polarity should be sufficient to dissolve this compound. |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | High / Miscible | Dichloromethane is a versatile polar aprotic solvent that is expected to readily dissolve this compound. |

| Toluene | C₇H₈ | Nonpolar | Low to Moderate | As a nonpolar aromatic solvent, toluene's primary intermolecular forces are London dispersion forces. While some interaction is possible, it is not expected to be as effective at solvating the polar this compound molecule as polar solvents. |

| Hexane (B92381) | C₆H₁₄ | Nonpolar | Low | Hexane is a nonpolar aliphatic solvent. The significant difference in polarity between hexane and this compound suggests poor solubility. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable technique for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solute is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for at least 12 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, the use of a syringe fitted with a chemically resistant filter is highly recommended.

-

Immediately dilute the collected sample with a known volume of the same solvent to prevent precipitation upon cooling and to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Safety Precautions: this compound is an irritant and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any experimental work.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in common organic solvents for researchers and professionals in the field. For specific applications, it is highly recommended to determine the solubility experimentally using the detailed protocol provided.

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 3. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

3-Iodopropanal: A Comprehensive Technical Guide to Hazards and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodopropanal is a bifunctional organic compound with significant applications in organic synthesis.[1] Its dual reactivity, stemming from the aldehyde group and the carbon-iodine bond, makes it a valuable intermediate for constructing complex molecular architectures.[1] However, its utility is accompanied by a range of potential hazards that necessitate stringent safety protocols. This guide provides an in-depth overview of the known and suspected hazards associated with this compound, detailed safety precautions, and recommended experimental protocols for its safe handling in a laboratory setting. All quantitative data is summarized in structured tables, and logical relationships between hazards and safety measures are visualized using a Graphviz diagram.

Introduction

Halogenated aldehydes, such as this compound, are a class of reactive organic compounds widely utilized in synthetic chemistry. The presence of both an aldehyde and a halogen atom on a three-carbon chain allows for a variety of chemical transformations, including nucleophilic additions, condensations, and substitutions.[1] While its synthetic potential is significant, the inherent reactivity of this compound also presents considerable health and safety risks. This document aims to provide researchers and professionals in drug development with a comprehensive understanding of these risks and the necessary precautions to mitigate them.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.

GHS Hazard Statements

The following table summarizes the GHS hazard statements for this compound, providing a clear overview of its primary dangers.

| Hazard Code | Hazard Statement | Description |

| H226 | Flammable liquid and vapor | The substance can ignite and burn when exposed to a source of ignition. |

| H315 | Causes skin irritation | Direct contact with the skin can lead to inflammation and irritation. |